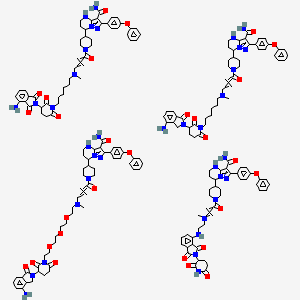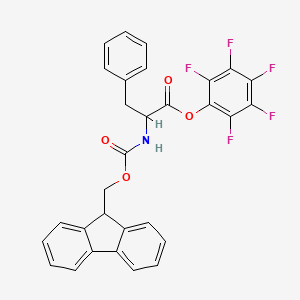
Perfluorophenyl N-Fmoc-D-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorophenyl N-Fmoc-D-phenylalaninate is a synthetic compound with the molecular formula C30H20F5NO4. It is a derivative of phenylalanine, an essential amino acid, and contains a perfluorophenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl N-Fmoc-D-phenylalaninate typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Perfluorophenyl Group: The protected D-phenylalanine is then reacted with a perfluorophenyl reagent, such as pentafluorophenyl ester, under appropriate conditions to introduce the perfluorophenyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection and coupling reactions efficiently, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorophenyl N-Fmoc-D-phenylalaninate can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products are typically the substituted aromatic compounds.
Deprotection Reactions: The major product is the deprotected D-phenylalanine derivative.
Applications De Recherche Scientifique
Perfluorophenyl N-Fmoc-D-phenylalaninate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Discovery: The compound is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Biomaterials: It is used in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery applications.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of Perfluorophenyl N-Fmoc-D-phenylalaninate is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine during the synthesis process, preventing unwanted side reactions. The perfluorophenyl group can enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-phenylalanine: Similar to Perfluorophenyl N-Fmoc-D-phenylalaninate but lacks the perfluorophenyl group.
Perfluorophenylalanine: Contains the perfluorophenyl group but lacks the Fmoc protecting group.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the perfluorophenyl group. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications in chemical biology and drug discovery.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPSOMXNCTXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
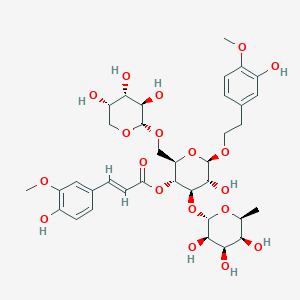
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
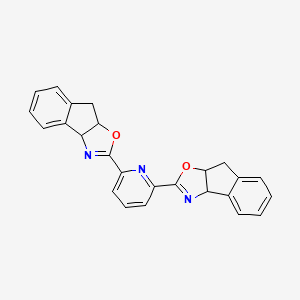
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

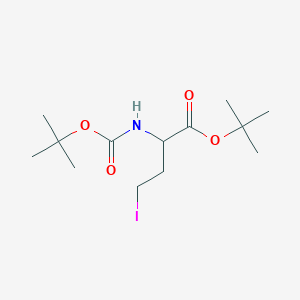
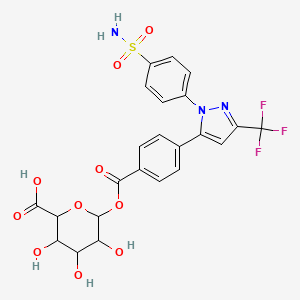
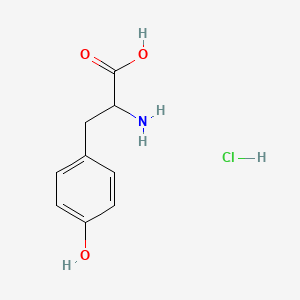
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

